

Technical Support Center: Investigating Off-Target Effects of c-Met-IN-17

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Compound of Interest

Compound Name: c-Met-IN-17

Cat. No.: B15574924

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of the off-target effects of **c-Met-IN-17**.

Frequently Asked Questions (FAQs)

Q1: What is **c-Met-IN-17** and what is its primary target?

A1: **c-Met-IN-17** is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3][4][5]} Its primary mechanism of action is the inhibition of c-Met's kinase activity, which is crucial for signaling pathways that regulate cell proliferation, migration, and survival.^{[6][7]} Dysregulation of the c-Met pathway is implicated in the development and progression of various cancers.^{[6][8][9]}

Q2: What are off-target effects and why are they a concern when using **c-Met-IN-17**?

A2: Off-target effects occur when a drug or compound, such as **c-Met-IN-17**, interacts with and modulates the activity of proteins other than its intended target. This is a common phenomenon with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.^{[10][11]} These unintended interactions can lead to unexpected phenotypes, toxicity, or misinterpretation of experimental results, making it crucial to characterize the selectivity of any new inhibitor.

Q3: Has the kinase selectivity profile of **c-Met-IN-17** been published?

A3: As of the latest available information, a comprehensive public kinase selectivity profile for **c-Met-IN-17** has not been detailed in peer-reviewed literature. Researchers using this inhibitor should consider performing their own selectivity profiling to understand its off-target landscape.

Q4: What are some known off-targets of other c-Met inhibitors?

A4: Other multi-kinase inhibitors that target c-Met, such as crizotinib and cabozantinib, are known to inhibit other kinases like ALK, ROS1, VEGFR, and AXL.[\[12\]](#) While selective c-Met inhibitors are being developed, the potential for off-target effects always exists.[\[12\]](#) Therefore, it is prudent to investigate potential off-targets for any c-Met inhibitor.

Q5: How can I experimentally determine the off-target effects of **c-Met-IN-17**?

A5: Several methods can be employed to identify off-target effects:

- **Kinase Profiling Panels:** Commercially available services can screen **c-Met-IN-17** against a large panel of purified kinases to identify potential off-target interactions in a biochemical context.[\[13\]](#)
- **Cell-Based Assays:** Techniques like phospho-proteomics can provide a global view of changes in cellular phosphorylation events upon treatment with **c-Met-IN-17**, revealing which signaling pathways are affected.
- **CRISPR-Cas9 Target Validation:** Creating a knockout of the primary target (c-Met) in a cell line can help determine if the observed cellular phenotype is solely due to c-Met inhibition or if off-targets are involved.[\[14\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with c-Met inhibition.	The phenotype may be caused by an off-target effect of c-Met-IN-17.	1. Perform a kinase selectivity screen to identify potential off-targets. 2. Validate key off-targets with specific inhibitors or siRNA knockdown. 3. Use a structurally distinct c-Met inhibitor to see if the phenotype is recapitulated.
Cellular toxicity at concentrations that effectively inhibit c-Met.	Off-target inhibition of a kinase essential for cell viability.	1. Conduct a dose-response curve to determine the therapeutic window. 2. Identify potential toxic off-targets through kinase profiling and consult literature for their known functions.
Inconsistent results between different cell lines.	Cell lines may have varying expression levels of c-Met and potential off-target kinases.	1. Characterize the protein expression levels of c-Met and suspected off-targets in your cell lines via Western blot or proteomics. 2. Correlate inhibitor sensitivity with the expression levels of the target and off-targets.
Acquired resistance to c-Met-IN-17 in long-term studies.	Activation of bypass signaling pathways mediated by off-target kinases.	1. Perform phospho-proteomic analysis on resistant cells to identify upregulated signaling pathways. 2. Investigate if combination therapy with an inhibitor of the bypass pathway can overcome resistance.

Quantitative Data Summary

As specific off-target data for **c-Met-IN-17** is not publicly available, the following table presents a hypothetical kinase selectivity profile to illustrate how such data would be structured. Researchers are encouraged to generate their own data.

Table 1: Hypothetical Kinase Selectivity Profile of **c-Met-IN-17**

Kinase	IC50 (nM)	% Inhibition @ 1 μ M
c-Met (On-Target)	31	98%
c-Met (D1228V mutant)	68	95%
Kinase A (Off-Target)	150	85%
Kinase B (Off-Target)	450	60%
Kinase C (Off-Target)	>1000	30%
Over 400 other kinases	>10,000	<10%

This is example data and does not represent the actual selectivity of **c-Met-IN-17**.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of **c-Met-IN-17** against a panel of purified kinases.

- **Compound Preparation:** Prepare a stock solution of **c-Met-IN-17** in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
- **Kinase Reaction Setup:** In a multi-well plate, combine each purified kinase with its specific substrate and ATP at a concentration near the K_m for each kinase.
- **Inhibitor Incubation:** Add **c-Met-IN-17** at various concentrations to the kinase reaction mixtures. Include a DMSO-only control (vehicle) and a known inhibitor for each kinase as a positive control.

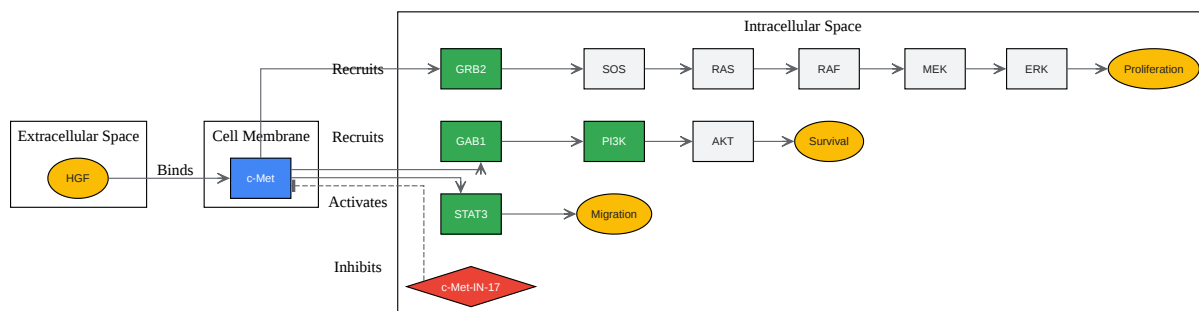
- **Reaction and Detection:** Incubate the plates at 30°C for the specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., radiometric, fluorescent, or luminescent detection).
- **Data Analysis:** Calculate the percentage of kinase activity inhibited by **c-Met-IN-17** relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

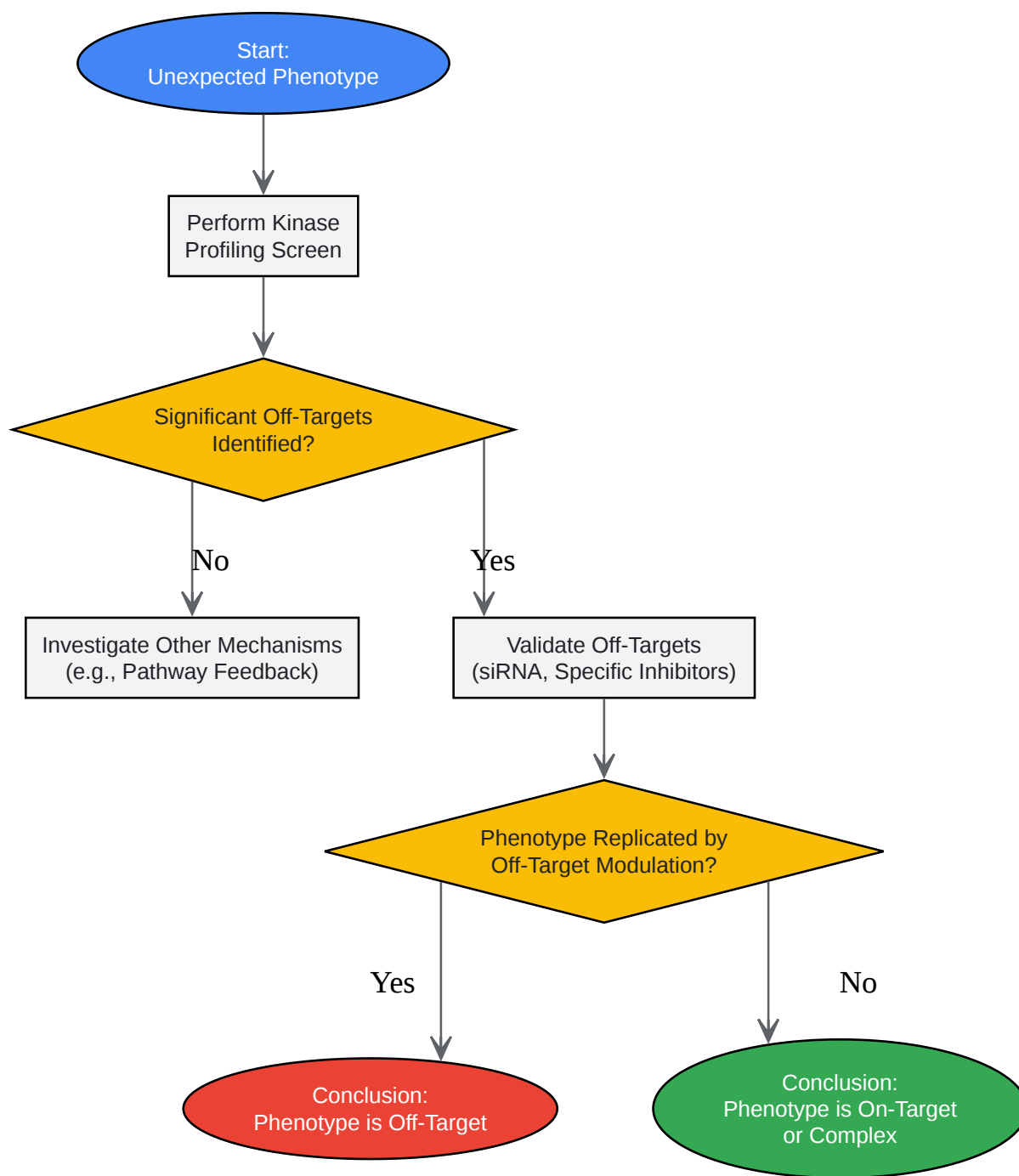
Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition

This protocol is for confirming the on-target activity of **c-Met-IN-17** in a cellular context.

- **Cell Culture and Treatment:** Plate c-Met-dependent cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of **c-Met-IN-17** for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- **Detection and Analysis:** Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations





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